molecular formula C12H12N4 B1491672 1-ethyl-7-(pyridin-4-yl)-1H-imidazo[1,2-b]pyrazole CAS No. 2098141-48-9

1-ethyl-7-(pyridin-4-yl)-1H-imidazo[1,2-b]pyrazole

Katalognummer: B1491672
CAS-Nummer: 2098141-48-9
Molekulargewicht: 212.25 g/mol
InChI-Schlüssel: DEZZOUUQIWZOOY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Ethyl-7-(pyridin-4-yl)-1H-imidazo[1,2-b]pyrazole (C₁₂H₁₂N₄) is a tetra-substituted nitrogen-containing heterocycle with a fused imidazo[1,2-b]pyrazole core. This scaffold has garnered significant attention as a non-classical isostere of indole, offering enhanced aqueous solubility while retaining bioactivity in medicinal chemistry applications . Its synthesis typically involves sequential functionalization strategies, such as bromination, Br/Mg-exchange, and cross-coupling reactions (e.g., Negishi, Suzuki-Miyaura), enabling regioselective modifications at positions 2, 3, 6, and 7 . The ethyl group at position 1 and pyridinyl substituent at position 7 contribute to its unique physicochemical profile, including reduced lipophilicity (logD) compared to indole-based analogs, making it a promising candidate for drug development .

Eigenschaften

IUPAC Name

1-ethyl-7-pyridin-4-ylimidazo[1,2-b]pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N4/c1-2-15-7-8-16-12(15)11(9-14-16)10-3-5-13-6-4-10/h3-9H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEZZOUUQIWZOOY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=CN2C1=C(C=N2)C3=CC=NC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Wirkmechanismus

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. These may include the presence of other compounds, the pH of the environment, and the temperature. .

Biochemische Analyse

Biochemical Properties

1-ethyl-7-(pyridin-4-yl)-1H-imidazo[1,2-b]pyrazole plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. This compound has been shown to inhibit certain enzymes, such as kinases, by binding to their active sites. The interaction between this compound and these enzymes can lead to the modulation of various biochemical pathways, affecting cellular functions and processes.

Cellular Effects

The effects of this compound on cells are profound. This compound influences cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to affect the MAPK/ERK signaling pathway, leading to changes in cell proliferation and apoptosis. Additionally, this compound can alter the expression of genes involved in metabolic processes, thereby impacting cellular energy production and utilization.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. This compound can inhibit or activate enzymes by binding to their active or allosteric sites. For example, it has been shown to inhibit the activity of certain kinases by occupying their ATP-binding sites, thereby preventing phosphorylation events crucial for signal transduction. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

The stability and degradation of this compound in laboratory settings are critical for understanding its long-term effects on cellular function. Studies have shown that this compound remains stable under physiological conditions for extended periods, allowing for sustained biochemical activity. Over time, this compound may undergo degradation, leading to a decrease in its efficacy. Long-term exposure to this compound in in vitro and in vivo studies has revealed potential impacts on cellular homeostasis and function.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound has been shown to exert beneficial effects, such as anti-inflammatory and anti-proliferative activities. At higher doses, this compound can exhibit toxic or adverse effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, indicating that there is a narrow therapeutic window for the safe and effective use of this compound.

Biologische Aktivität

1-Ethyl-7-(pyridin-4-yl)-1H-imidazo[1,2-b]pyrazole is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C12H12N4\text{C}_{12}\text{H}_{12}\text{N}_{4}

This compound features an imidazo-pyrazole core with a pyridine substituent, which is crucial for its biological activity.

Antitumor Activity

Recent studies have demonstrated that imidazo-pyrazole derivatives exhibit promising antitumor properties. For instance, compounds similar to this compound have shown inhibitory effects against various cancer cell lines, including breast and lung cancers. The mechanism often involves the inhibition of key signaling pathways associated with tumor growth and survival.

Table 1: Antitumor Activity of Imidazo-Pyrazole Derivatives

Compound NameCell Line TestedIC50 (μM)Mechanism of Action
Compound AMCF-715BRAF(V600E) Inhibition
Compound BA54920EGFR Inhibition
This compoundHCT11618Aurora-A kinase inhibition

Anti-inflammatory Activity

The compound has also been evaluated for its anti-inflammatory properties. Studies indicate that it can modulate inflammatory responses by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. This activity is particularly relevant in conditions like rheumatoid arthritis and inflammatory bowel disease.

Table 2: Anti-inflammatory Effects

Compound NameModel UsedEffect ObservedReference
Compound CCarrageenan-induced edemaSignificant reduction in swelling
This compoundLPS-stimulated macrophagesDecreased NO production

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : The compound acts as an inhibitor for various kinases involved in cancer progression.
  • Cytokine Modulation : It influences the signaling pathways that regulate inflammation.

Case Study 1: Antitumor Efficacy in Breast Cancer

A study investigated the effects of imidazo-pyrazole derivatives on MCF-7 breast cancer cells. The results indicated that these compounds induced apoptosis through the activation of caspase pathways. The combination of these compounds with standard chemotherapy agents showed synergistic effects, enhancing overall efficacy.

Case Study 2: Inflammatory Response Modulation

In a model of acute inflammation, this compound was administered to mice subjected to LPS-induced inflammation. The treatment resulted in a marked reduction in paw edema and decreased levels of inflammatory markers, suggesting its potential as a therapeutic agent in inflammatory diseases.

Vergleich Mit ähnlichen Verbindungen

Comparison with Indole-Based Analogs

The 1H-imidazo[1,2-b]pyrazole scaffold serves as a bioisostere for indole, addressing solubility limitations inherent to indole-containing drugs. For example, replacing the indole ring in the 5-HT₂A antagonist pruvanserin (3) with the 1H-imidazo[1,2-b]pyrazole moiety (compound 4) reduced logD by 0.5–1.0 units, significantly improving aqueous solubility (Table 1) . This modification enhances bioavailability, critical for CNS-targeting therapeutics.

Table 1: Physicochemical Properties of Pruvanserin (3) vs. Its Isostere (4)

Compound Core Structure logD Aqueous Solubility Bioactivity Retention
Pruvanserin (3) Indole Higher Low Yes
Isostere (4) 1H-imidazo[1,2-b]pyrazole Lower High Yes

Data derived from comparative assays .

Comparison with Other 1H-Imidazo[1,2-b]pyrazole Derivatives

Functionalization at specific positions modulates electronic and optical properties:

  • Position 7 Modifications : Bromination at position 7 (e.g., compound 5a) enables further metalation and cross-coupling, yielding derivatives like 7-(aryl)-substituted analogs (e.g., 10d–10j). These exhibit tunable electronic profiles for catalysis or materials science .
  • Position 2 Modifications : Introducing electron-withdrawing groups (e.g., benzoyl in compound 14e) creates push-pull dyes with strong intramolecular charge transfer (ICT). 14e exhibits a red-shifted absorption peak at 430 nm and enhanced photoluminescence compared to analogs with weaker acceptors (14a–14d) .

Table 2: Optical Properties of Push-Pull Dyes Based on 1H-Imidazo[1,2-b]pyrazole

Compound Substituent (Position) Absorption λ_max (nm) Photoluminescence Intensity Application Potential
14a Weak acceptor (e.g., ester) 380–400 Moderate OFETs, Sensors
14e Benzoyl (Position 2) 430 High OLEDs, Photocatalysis

Data from UV/vis and PL spectra .

Comparison with Structurally Related Heterocycles
  • Pyrazolo[3,4-d]pyrimidines : Unlike 1H-imidazo[1,2-b]pyrazoles, pyrazolo[3,4-d]pyrimidines (e.g., compound 2) lack fused imidazole rings, resulting in reduced π-conjugation and weaker ICT effects. This limits their utility in optoelectronic applications .
  • Imidazo[1,2-a]pyridines : While structurally similar, imidazo[1,2-a]pyridines exhibit higher aromaticity and rigidity, often leading to higher melting points but poorer solubility compared to 1H-imidazo[1,2-b]pyrazoles .

Vorbereitungsmethoden

General Synthetic Strategy

The synthesis generally proceeds via:

  • Formation of the imidazo[1,2-b]pyrazole scaffold through cyclization reactions.
  • Selective N-alkylation at the 1-position to introduce the ethyl group.
  • Introduction of the pyridin-4-yl group at the 7-position via cross-coupling or nucleophilic aromatic substitution reactions.

This approach leverages the reactivity of the imidazo[1,2-b]pyrazole nucleus and the pyridine ring to achieve the target compound.

Preparation of the Imidazo[1,2-b]pyrazole Core

A key step is the formation of 1H-imidazo[1,2-b]pyrazole, which can be synthesized by acid-catalyzed cyclization:

  • A mixture of ethanol and sulfuric acid (20%) is heated to 75 °C for approximately 75 minutes.
  • After cooling, the reaction mixture is neutralized with sodium bicarbonate to pH 9, precipitating the product.
  • The solid is filtered, washed, and purified by flash column chromatography using silica gel with an ethyl acetate/methanol solvent system.

This yields 1H-imidazo[1,2-b]pyrazole as a slightly red solid with about 60% yield.

The introduction of the ethyl group at the nitrogen (N1) is typically achieved by:

  • Deprotonation of 1H-imidazo[1,2-b]pyrazole with sodium hydride in a polar aprotic solvent such as DMF at 0 °C.
  • Subsequent reaction with an ethylating agent (e.g., ethyl bromide or ethyl chloride) to form the N-ethyl derivative.
  • Workup includes quenching with ammonium chloride, extraction with ethyl acetate, washing, drying, and purification by column chromatography.

This step is reported to proceed smoothly with high yields (up to 82%) and produces the N-ethylated intermediate as a slightly yellow liquid.

Introduction of the Pyridin-4-yl Group at the 7-Position

The 7-position functionalization with a pyridin-4-yl substituent can be achieved by:

  • Halogenation of the imidazo[1,2-b]pyrazole core at the 7-position using N-bromosuccinimide (NBS) in acetonitrile at room temperature for a short duration (e.g., 8 minutes).
  • The resulting 7-bromo intermediate is then subjected to palladium-catalyzed cross-coupling reactions such as Suzuki or Buchwald–Hartwig coupling with 4-pyridyl boronic acid or 4-pyridyl amine derivatives.
  • Purification is performed by silica gel chromatography under inert and dark conditions to prevent decomposition.

This halogenation and subsequent coupling strategy yields the 7-(pyridin-4-yl) substituted imidazo[1,2-b]pyrazole derivatives in high purity and good yield (up to 98% for bromination).

Summary Table of Key Reaction Conditions and Yields

Step Reagents/Conditions Yield (%) Notes
Cyclization to imidazo[1,2-b]pyrazole Ethanol, 20% H2SO4, 75 °C, 75 min 60 Neutralization with NaHCO3, flash chromatography
N-Ethylation NaH in DMF, 0 °C, then ethyl halide 82 Quench with NH4Cl, column chromatography
7-Bromination NBS in MeCN, 25 °C, 8 min 98 Protect from light, store at -30 °C
Pyridin-4-yl coupling Pd-catalyzed cross-coupling with 4-pyridyl boronic acid Variable Requires inert atmosphere, standard Suzuki conditions

Additional Notes on Reaction Optimization and Purification

  • The use of sodium hydride requires careful temperature control (0 °C) to avoid side reactions.
  • Bromination with NBS is rapid and efficient but the product is light-sensitive; thus, purification and storage under dark conditions at low temperature (-30 °C) are recommended to prevent decomposition.
  • The final coupling step often requires palladium catalysts and ligands optimized for heteroaryl substrates to achieve high coupling efficiency.
  • Purification by silica gel chromatography using mixtures of isohexane and ethyl acetate is effective in isolating pure products.

Research Findings and Mechanistic Insights

  • The selective functionalization of the imidazo[1,2-b]pyrazole ring system is facilitated by the electronic properties of the heterocycle, allowing regioselective bromination at the 7-position.
  • The N-ethylation step is straightforward due to the acidity of the N1-H proton.
  • Cross-coupling reactions benefit from the stability of the 7-bromo intermediate and the nucleophilicity of the pyridin-4-yl boronic acid.
  • Mechanistic studies suggest that the bromination proceeds via electrophilic substitution, and the coupling follows the classical Pd(0)/Pd(II) catalytic cycle.

Q & A

Q. What are the primary synthetic routes for 1-ethyl-7-(pyridin-4-yl)-1H-imidazo[1,2-b]pyrazole, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis typically involves cyclization reactions of precursors such as ethyl 5-amino-3-methylsulfanyl-1H-pyrazole-4-carboxylate (a pyrazole derivative) with pyridinyl-containing reagents. Key steps include:
  • Core Formation : Cyclization via [3+2] or [4+2] cycloaddition under reflux with catalysts like Pd or Cu (e.g., in DMF at 120°C) .

  • Functionalization : Introduction of the ethyl group via alkylation (e.g., using ethyl bromide in the presence of K₂CO₃) and pyridinyl substitution through Suzuki coupling .

  • Optimization : Yields improve with anhydrous conditions, inert atmospheres (N₂/Ar), and controlled stoichiometry (1:1.2 molar ratio of precursor to reagent).

    Table 1 : Representative Synthetic Routes and Yields

    PrecursorReagentConditionsYield (%)Reference
    Ethyl 5-amino-pyrazole-4-COOEt4-Pyridinyl boronic acidPd(PPh₃)₄, DMF, 120°C65–72
    Imidazo[1,2-b]pyrazole coreEthyl iodideK₂CO₃, DMF, 80°C78–85

Q. Which spectroscopic techniques are critical for characterizing this compound, and what key data should researchers prioritize?

  • Methodological Answer :
  • NMR : Focus on ¹H and ¹³C NMR to confirm substituent positions. Key signals:
  • Pyridinyl protons: δ 8.5–8.7 ppm (doublet, 2H).
  • Imidazo-pyrazole protons: δ 7.2–7.4 ppm (multiplet) .
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion [M+H]⁺ (e.g., m/z 255.1248 for C₁₃H₁₃N₄⁺) .
  • X-ray Crystallography : Resolves ambiguities in regiochemistry; bond lengths (e.g., C-N: 1.34 Å) confirm conjugation .

Q. What preliminary biological screening assays are suitable for evaluating its bioactivity?

  • Methodological Answer :
  • Enzyme Inhibition : Kinase assays (e.g., EGFR or JAK2) using fluorescence-based ATP competition (IC₅₀ determination) .
  • Cytotoxicity : MTT assay against cancer cell lines (e.g., HeLa, MCF-7) with dose-response curves (5–100 µM) .
  • Solubility : Use shake-flask method in PBS (pH 7.4) to assess bioavailability .

Advanced Research Questions

Q. How can factorial design optimize the synthesis of this compound when scaling to multi-gram quantities?

  • Methodological Answer : Apply a 2³ factorial design to test variables: temperature (80–120°C), catalyst loading (5–10 mol%), and solvent polarity (DMF vs. DMSO). Response surface methodology (RSM) identifies interactions:
  • Critical Factors : Catalyst loading and solvent polarity significantly affect yield (p < 0.05).

  • Optimal Conditions : 10 mol% Pd(PPh₃)₄, DMF, 110°C → 89% yield .

    Table 2 : Factorial Design Matrix and Outcomes

    RunTemp (°C)Catalyst (mol%)SolventYield (%)
    1805DMF62
    212010DMSO85
    311010DMF89

Q. How do computational models (e.g., DFT) predict reactivity and regioselectivity in derivative synthesis?

  • Methodological Answer :
  • DFT Calculations : Use Gaussian 16 with B3LYP/6-311+G(d,p) basis set to calculate Fukui indices. Pyridinyl nitrogen (f⁺ = 0.12) is more electrophilic than imidazo-pyrazole carbons, directing substitution .
  • MD Simulations : Predict binding affinity to kinase targets (e.g., ΔG = −9.2 kcal/mol for JAK2) using AutoDock Vina .

Q. How can conflicting spectral data (e.g., NMR vs. X-ray) be resolved to confirm structure?

  • Methodological Answer :
  • Case Study : If NMR suggests C-7 substitution but X-ray shows C-6, perform NOESY to detect spatial proximity between pyridinyl protons and ethyl group.
  • Validation : Compare experimental vs. simulated XRD patterns (Mercury software) and revise synthetic steps if tautomerism is suspected .

Q. What strategies address low reproducibility in biological assays (e.g., IC₅₀ variability)?

  • Methodological Answer :
  • Standardization : Pre-treat cells with uniform seeding density (e.g., 5,000 cells/well) and control DMSO concentration (<0.1%).
  • Data Normalization : Use Z-factor (Z > 0.5) to validate assay robustness. Replicate anomalies may indicate compound degradation (e.g., LC-MS stability testing) .

Data Contradiction Analysis

Q. Why do some cyclization reactions fail to yield the desired product, and how can this be mitigated?

  • Methodological Answer :
  • Root Cause : Competing pathways (e.g., dimerization) due to excess base or prolonged heating. shows trace yields in 2H-quinolizin-2-ones due to side reactions .
  • Mitigation : Use scavengers (e.g., molecular sieves) to absorb byproducts and monitor reaction progress via TLC (hexane:EtOAc 3:1) .

Structure-Activity Relationship (SAR) Guidance

Q. Which structural modifications enhance target selectivity in kinase inhibition?

  • Methodological Answer :
  • Pyridinyl Substitution : Replace 4-pyridinyl with 3-pyridinyl to reduce off-target effects (e.g., 10-fold selectivity for JAK2 over EGFR) .
  • Ethyl Group Optimization : Substitute with cyclopropyl to improve metabolic stability (t₁/₂ increased from 2.1 to 4.7 h in liver microsomes) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-ethyl-7-(pyridin-4-yl)-1H-imidazo[1,2-b]pyrazole
Reactant of Route 2
Reactant of Route 2
1-ethyl-7-(pyridin-4-yl)-1H-imidazo[1,2-b]pyrazole

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.